molecular formula C17H14IN5O2 B5147188 [1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene

[1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene

Cat. No.: B5147188
M. Wt: 447.23 g/mol
InChI Key: DUPWKGBRMFGQLT-UHFFFAOYSA-N
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Description

[1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a dimethylpyrazolyl group, and a nitrophenyl diazene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene typically involves multi-step organic reactions. One common approach is the diazotization of 3-nitroaniline followed by coupling with 1-(2-iodophenyl)-3,5-dimethylpyrazole. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azido or thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the iodophenyl group can facilitate binding to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
  • [1-(2-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
  • [1-(2-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene

Uniqueness

Compared to its analogs, [1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene exhibits unique reactivity due to the presence of the iodine atom. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in substitution reactions and form stable complexes with various substrates.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(2-iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN5O2/c1-11-17(20-19-13-6-5-7-14(10-13)23(24)25)12(2)22(21-11)16-9-4-3-8-15(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWKGBRMFGQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2I)C)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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